1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride
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Overview
Description
1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride is a complex organic compound with a unique structure that includes a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the ethyl-(2-hydroxy-2-methoxypropyl)amino group through nucleophilic substitution reactions.
Final Assembly: Coupling the functionalized thioxanthene with the remaining components under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which 1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: The compound may interact with enzymes or receptors, altering their activity.
Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different functional groups.
Aminoethyl Derivatives: Compounds with similar aminoethyl groups but different core structures.
Uniqueness
1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H29ClN2O3S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[2-[ethyl-(2-hydroxy-2-methoxypropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O3S.ClH/c1-5-24(14-22(3,26)27-4)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)28-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |
InChI Key |
PMQCOTFQAYYUME-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(O)OC.Cl |
Origin of Product |
United States |
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